3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3,4,5-Trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a propane sulfonyl group at position 1 and a 3,4,5-trimethoxy-substituted benzamide moiety at position 6. Its design may aim to balance solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-12-17(8-9-18(15)24)23-22(25)16-13-19(28-2)21(30-4)20(14-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNGVLJLLAOVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Bischler-Napieralski Reaction
Hydrogenation to Tetrahydroquinoline
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Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
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Conditions : Hydrogen gas (H₂) at 50–60 psi, room temperature for 12 hours.
Functionalization of the Tetrahydroquinoline at Position 6
Introducing the amine group at position 6 requires nitration followed by reduction.
Nitration
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Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture.
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Conditions : 0–5°C for 2 hours.
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Outcome : 6-Nitro-1,2,3,4-tetrahydroquinoline.
Reduction to Amine
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Method : Catalytic hydrogenation.
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Catalyst : Pd/C or Raney nickel.
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Conditions : H₂ at 30–40 psi, ethanol solvent, 6 hours.
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Yield : 75–80%.
The introduction of the propane-1-sulfonyl group proceeds via reaction with propane-1-sulfonyl chloride.
Reaction Conditions
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Reagents : Propane-1-sulfonyl chloride, triethylamine (TEA).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Synthesis of 3,4,5-Trimethoxybenzoic Acid
The benzamide moiety originates from 3,4,5-trimethoxybenzoic acid, synthesized via methylation of gallic acid.
Methylation of Gallic Acid
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Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).
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Solvent : Acetone or dimethylformamide (DMF).
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Conditions : Reflux at 60°C for 12 hours.
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Yield : 90–95%.
Amide Bond Formation
Coupling the sulfonylated tetrahydroquinoline with 3,4,5-trimethoxybenzoic acid requires activation of the carboxylic acid.
Activation via EDCI/HOBt
Alternative: Acid Chloride Method
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Reagents : Thionyl chloride (SOCl₂).
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Conditions : Reflux for 2 hours, followed by reaction with the amine.
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Yield : 60–65%.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.
Reduction: : Reduction reactions can be targeted at the sulfonyl group, potentially yielding sulfinyl or sulfhydryl derivatives.
Substitution: : Electrophilic aromatic substitution can occur, introducing various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation catalysts such as palladium on carbon.
Substitution: : Halogenating agents like bromine in the presence of a Lewis acid.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Sulfinyl or sulfhydryl compounds.
Substitution: : Halogenated benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in various domains:
Chemistry: : Used as an intermediate in organic synthesis and development of new materials.
Biology: : Serves as a molecular probe in studying enzyme interactions and cellular pathways.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Employed in the synthesis of dyes, pigments, and advanced polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : It can inhibit certain enzymes by binding to their active sites, interfering with normal cellular processes.
Signal Modulation: : It may modulate signaling pathways by interacting with receptors or ion channels.
Comparison with Similar Compounds
Core Structural Similarities and Differences
All compounds below share a tetrahydroquinoline scaffold but differ in substituents and functional groups:
Substituent Effects on Physicochemical Properties
- Methoxy Groups: The target compound has three methoxy groups (3,4,5-trimethoxy), enhancing lipophilicity compared to the 2,4-dimethoxy analogue in . This may improve membrane permeability but reduce aqueous solubility .
- Sulfonyl vs. Sulfonamide vs. Benzamide: The target’s benzamide group provides a hydrogen-bond donor (N–H) and acceptor (C=O), suitable for interactions with serine proteases or kinases. The oxazole and nitro groups () confer rigidity and electron-withdrawing effects, possibly influencing π-π stacking or charge-transfer interactions in biological systems .
Structural Rigidity and Conformational Analysis
- The target compound and analogue share a propane sulfonyl group, which imposes steric constraints on the tetrahydroquinoline core. This may restrict rotational freedom, favoring pre-organized binding conformations.
- In contrast, the oxazole-nitro compound () exhibits significant torsion angles (e.g., 47.0°–56.4° between oxazole and phenyl rings), suggesting greater conformational flexibility that could reduce target selectivity .
Hydrogen Bonding and Crystal Packing
- Target Compound : The benzamide’s N–H and C=O groups participate in hydrogen bonding, while methoxy groups may engage in weaker van der Waals interactions.
- : The sulfonamide group (N–H and S=O) forms stronger hydrogen bonds (e.g., N–H⋯O), as seen in its crystal packing, which could stabilize protein-ligand complexes .
- : Crystal packing involves O–H⋯O and N–H⋯O interactions, forming R42(8) and R44(20) motifs. The nitro group’s rotation (3.5°–31.1°) indicates dynamic interactions in solid-state packing .
Implications for Drug Design
However, the sulfonamide in may provide stronger hydrogen-bonding interactions for enzyme inhibition. The oxazole-nitro compound () represents a divergent strategy, leveraging aromatic heterocycles for electronic modulation. Further studies on solubility, metabolic stability, and target engagement are required to optimize these scaffolds.
Q & A
Q. Table 1. Key Synthetic Parameters for Sulfonylation Step
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | Minimizes side reactions | |
| Temperature | 0–5°C | Prevents decomposition | |
| Equivalents of SO2Cl2 | 1.2 equiv | Balances reactivity |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Modification | IC50 (CDK2 Inhibition) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxybenzamide | 12 nM | 8.2 | |
| 3,4-Dimethoxybenzamide | 45 nM | 15.6 | |
| Propane-1-sulfonyl vs. Ethane | 18 nM vs. 28 nM | 6.5 vs. 9.1 |
Critical Considerations
- Data Contradictions : Discrepancies in reported solubility (e.g., 8.2 µg/mL vs. 15.6 µg/mL) may arise from assay conditions (e.g., DMSO concentration). Validate using standardized protocols like shake-flask method .
- Advanced Characterization : Employ in silico tools (e.g., COSMO-RS) to predict solubility/permeability and guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
